3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile is an organic compound characterized by the presence of an ethylthio group, a trifluoromethyl group, and a picolinonitrile core
Mechanism of Action
Target of Action
The primary targets of 3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
This compound interacts with its targets through a process of trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group enhances the reactivity of these intermediates, leading to various downstream effects .
Biochemical Pathways
The trifluoromethylation process affects the biochemical pathways involving carbon-centered radical intermediates . The addition of the trifluoromethyl group can lead to the formation of new compounds with enhanced properties, such as increased stability or reactivity .
Pharmacokinetics
The trifluoromethyl group is known to influence the absorption, distribution, metabolism, and excretion (adme) properties of compounds . The presence of this group can enhance the bioavailability of the compound .
Result of Action
The result of the action of this compound is the formation of new compounds with enhanced properties . These new compounds can have various molecular and cellular effects, depending on the nature of the carbon-centered radical intermediates involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the trifluoromethylation process can be affected by the presence of other compounds or by changes in temperature or pH
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The reaction conditions often involve the use of radical initiators and specific solvents to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: Similar in having a trifluoromethyl group and a nitrile group.
2,2,2-Trifluoroethanethioic acid S-(trifluoromethyl) ester: Contains both trifluoromethyl and thio groups.
Uniqueness
3-(Ethylthio)-5-(trifluoromethyl)picolinonitrile is unique due to the combination of its ethylthio, trifluoromethyl, and picolinonitrile groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-ethylsulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c1-2-15-8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBMNPSLFMDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=CC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.